molecular formula C10H10FN B1342528 2-(4-Fluorophenyl)-2-methylpropanenitrile CAS No. 93748-09-5

2-(4-Fluorophenyl)-2-methylpropanenitrile

Cat. No. B1342528
M. Wt: 163.19 g/mol
InChI Key: UOEIWAZNZTXYSC-UHFFFAOYSA-N
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Patent
US05030625

Procedure details

To a solution of 5.84 g 2-(4-fluorophenyl)-2-methylpropionitrile in abs. diethylether are added dropwise at -30° and under inert gas, 22 ml of a 1.6M solution of methyllithium in diethylether. The cooling bath is then taken away and the mixture stirred for 3 hours at room temperature. The reaction mixture is poured onto ice, the organic phase stirred overnight with 6N HCl, washed after separation of the acid phase, dried and evaporated in vacuum. The thus obtained oily residue is reacted further without purification.
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](C)([CH3:11])[C:9]#N)=[CH:4][CH:3]=1.C[Li].Cl.C([O:18][CH2:19][CH3:20])C>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:9])[C:19](=[O:18])[CH3:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
after separation of the acid phase
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The thus obtained oily residue is reacted further without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=CC=C(C=C1)C(C(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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